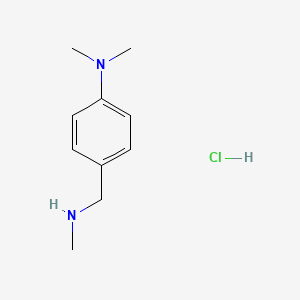

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDGGSEVSEMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589489 | |

| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158441-78-1 | |

| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is typically synthesized through a series of chemical reactions involving the starting material 4-(dimethylamino)benzaldehyde. The synthesis involves the following steps:

Reductive Amination: 4-(dimethylamino)benzaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-Methyl-4-(dimethylamino)benzylamine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound[][1].

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile[][1].

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Substituted benzylamines[][1].

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is widely utilized as a reagent in organic synthesis. Its primary applications include:

- Formation of Amines and Amides: It serves as a building block in the synthesis of various amines and amides, which are crucial in pharmaceuticals and agrochemicals.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups into organic molecules.

Biology

In biological research, this compound is employed for:

- Enzyme Mechanism Studies: It acts as a substrate in biochemical assays to investigate enzyme activities.

- Pharmacological Investigations: Its derivatives are explored for potential biological activities, including effects on neurotransmitter systems .

Medicine

The compound has potential applications in drug development:

- Pharmaceutical Intermediates: It is investigated for its role in synthesizing intermediates for various drugs, particularly those targeting neurological conditions due to its structural similarity to known psychoactive compounds .

- Monoamine Oxidase Inhibition: Certain derivatives exhibit properties as monoamine oxidase inhibitors (MAOIs), which are relevant in treating depression and other mood disorders .

Industry

In industrial applications, this compound is used for:

- Dyes and Pigments Production: It serves as an intermediate in the synthesis of various dyes and pigments.

- Specialty Chemicals: The compound is involved in producing specialty chemicals used in coatings and plastics .

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemistry | Reagent for amine formation | Essential in organic synthesis |

| Biology | Substrate for enzyme studies | Important for biochemical assays |

| Medicine | Drug synthesis intermediates | Potential MAOI properties |

| Industry | Dyes and specialty chemicals | Used in coatings and plastics |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibit significant inhibition of monoamine oxidase enzymes. This inhibition was linked to potential therapeutic effects against depression. The study utilized various concentrations of the compound to assess its efficacy.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research conducted on the synthesis of new analgesics highlighted the role of this compound as a key intermediate. The study outlined the synthetic pathway and characterized the resulting compounds' pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Butenafine Hydrochloride

- Structure : C23H27N·HCl (MW 353.93), featuring a naphthalene ring and tert-butylbenzyl group .

- Mechanism : Inhibits squalene epoxidase, leading to fungicidal activity against dermatophytes .

- Applications : Antifungal agent, unlike the target compound, which lacks documented therapeutic activity.

- Key Difference: Larger molecular weight and distinct substituents (tert-butyl, naphthalene) confer antifungal properties absent in N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.

4-(Dimethylamino)benzylamine Dihydrochloride

- Structure : Similar benzylamine backbone but with two HCl molecules (dihydrochloride salt) vs. one in the target compound .

- Molecular Weight : Higher (approx. 229.13 for dihydrochloride) due to additional HCl.

- Solubility: Dihydrochloride salts generally exhibit better aqueous solubility than monohydrochlorides, impacting formulation strategies .

- Applications : Both are used as intermediates, but the dihydrochloride form may offer enhanced stability in acidic conditions.

4-Dimethylamino-N-benzylcathinone Hydrochloride

- Structure: Cathinone backbone (C18H22N2O·2HCl, MW 355.3) with benzyl and dimethylamino groups .

- Applications: Forensic reference standard for synthetic cathinones, highlighting its role in detecting psychoactive substances .

- Key Difference: The cathinone core introduces stimulant-like activity, absent in the target compound.

2-(Dimethylamino)-benzylamine

- Structure : Lacks the N-methyl group present in the target compound, resulting in a primary amine .

- Synthesis : Produced via nucleophilic aromatic substitution and reduction of benzonitriles .

- Reactivity : The absence of the N-methyl group increases nucleophilicity, altering its utility in coupling reactions.

4-(Dimethylamino)benzoyl Chloride

- Structure: Acyl chloride derivative (C9H10ClNO, MW 183.64) with a dimethylamino-substituted benzoyl group .

- Applications : Used in acylation reactions, contrasting with the amine-based reactivity of the target compound.

- Key Difference : The acyl chloride functional group enables rapid nucleophilic substitutions, unlike the amine’s role in alkylation or reductive amination.

Structural and Functional Comparison Table

Biologische Aktivität

N-Methyl-4-(dimethylamino)benzylamine hydrochloride, a compound with the CAS number 1158441-78-1, is a chemical of interest in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Chemical Formula : CHClN

- Molecular Weight : 202.71 g/mol

- Solubility : Soluble in water and organic solvents.

The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of neurotransmitter systems and receptor inhibition.

- Monoamine Oxidase Inhibition : Studies have shown that this compound exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function .

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling related to growth and proliferation. Compounds with similar structures have shown inhibitory activity against various cancer cell lines, suggesting a potential role for N-Methyl-4-(dimethylamino)benzylamine in cancer therapy .

- Antimicrobial Properties : There is emerging data suggesting that this compound may possess antimicrobial activity against certain bacterial strains. Its structural analogs have been tested for antibacterial efficacy, showing promising results against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

Several in vitro studies have evaluated the biological activities of this compound:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Results indicated moderate to significant cytotoxic effects at concentrations ranging from 0.1 to 100 µM .

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| K562 | 45 | Moderate |

| MCF-7 | 60 | Significant |

| A549 | 75 | Moderate |

Case Studies

- Case Study on Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin levels in rodent models. The results demonstrated a significant increase in serotonin levels post-administration, indicating potential use in mood disorders .

- Anticancer Efficacy : In a preclinical study, this compound was evaluated alongside established chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy with traditional agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-4-(dimethylamino)benzylamine Hydrochloride, and what reaction conditions are critical for achieving high yield and purity?

- Methodological Answer : A common approach involves reductive amination of 4-(dimethylamino)benzaldehyde with methylamine using sodium cyanoborohydride, followed by hydrochloride salt formation with HCl. Critical conditions include maintaining anhydrous environments during reduction and controlled pH during salt formation to prevent decomposition. Reaction solvents (e.g., THF or methanol) and stoichiometric ratios of methylamine to aldehyde (1.2:1) are key for >90% yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm amine proton environments (δ 2.2–3.1 ppm for dimethylamino groups) and aromatic protons (δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- X-ray Crystallography : Resolves crystal packing and salt formation, critical for validating hydrochloride coordination .

Q. What standard protocols ensure accurate quantification of this compound in biological matrices?

- Methodological Answer : Liquid-liquid extraction (LLE) with ethyl acetate at pH 9.0 isolates the compound from plasma. Quantification via LC-MS/MS using a deuterated internal standard (e.g., d3-N-methyl analog) minimizes matrix effects. Calibration curves (1–1000 ng/mL) with R > 0.99 are typical .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Reduce side reactions (e.g., over-methylation) by controlling residence time and temperature .

- In-line pH Monitoring : Automates HCl addition during salt formation to maintain stoichiometric precision .

- Design of Experiments (DoE) : Multivariate analysis (e.g., varying solvent polarity, reducing agent equivalents) identifies critical parameters for yield improvement .

Q. How should discrepancies in cytotoxicity data (e.g., IC variability across cell lines) be systematically addressed?

- Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., ATCC-certified K562, MCF-7) to rule out genetic drift .

- Assay Standardization : Normalize viability assays (MTT vs. resazurin) and exposure times (24–72 hr) to minimize protocol-driven variability .

- Metabolic Profiling : LC-MS-based metabolomics identifies cell-specific uptake/efflux mechanisms affecting IC .

Q. What strategies are effective in designing derivatives of this compound for selective MAO-B inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce bulkier substituents (e.g., tert-butyl) at the benzyl position to enhance MAO-B selectivity over MAO-A. Docking studies using MAO-B crystal structures (PDB: 2V5Z) guide modifications .

- Kinetic Assays : Measure time-dependent inhibition (K < 50 nM) using fluorogenic substrates (e.g., kynuramine) to confirm mechanism .

Q. How do structural analogs (e.g., 4-chloro or 4-methoxy derivatives) compare in reactivity and bioactivity?

- Methodological Answer :

- Comparative Synthesis : Replace dimethylamino with chloro/methoxy groups via nucleophilic substitution (KCO, DMF, 80°C) and compare yields .

- Bioactivity Profiling : Test analogs in parallel assays (e.g., MAO inhibition, cytotoxicity) to quantify electronic effects on activity. Chloro derivatives often show enhanced logP and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.